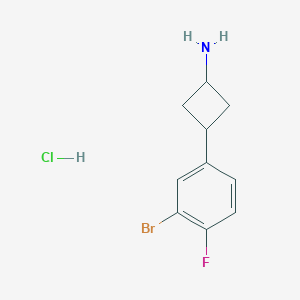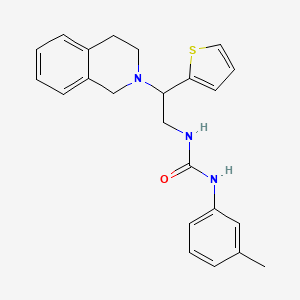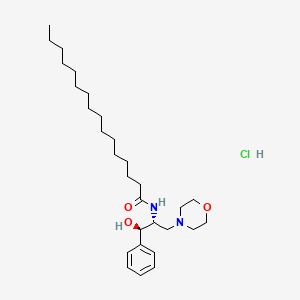![molecular formula C23H28N2O2 B2531181 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone CAS No. 2470440-62-9](/img/structure/B2531181.png)
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions to achieve the desired product. In the case of the compound 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, it was synthesized using piperonal as a starting material. The synthesis process was likely meticulous, involving the formation of an imine linkage between the amine and aldehyde groups, followed by oximation. The characterization of the synthesized compound was thorough, utilizing techniques such as 1H and 13C NMR spectroscopy, elemental analysis, and UV-Vis spectroscopy. Additionally, single-crystal X-ray crystallography provided detailed insights into the molecular structure of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. Single-crystal X-ray crystallography is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. For the compound mentioned, X-ray crystallography revealed the presence of hydrogen bonds, C–H···π, and π···π stacking interactions, which contribute to the stability of the crystal structure by forming two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks . The geometry of the compound was optimized using density functional theory (DFT), and the results were in good agreement with the experimental data. This optimization helps in understanding the electronic structure and potential reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is often predicted by analyzing its frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can indicate the chemical stability and reactivity of the compound. For the synthesized compound, the calculated HOMO and LUMO energies indicated its electronic character. Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions and spectral features, which are essential for understanding how the compound interacts with light and other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and electronic configuration. The electrostatic potential (ESP) analysis is a useful tool for visualizing the charge distribution on a molecule, which can indicate reactive sites. For the synthesized compound, ESP analysis confirmed the presence of reactive sites that were consistent with the optimized structure formed in the crystals by hydrogen bonds. Furthermore, the noncovalent supramolecular interactions within the compound were quantified using Hirshfeld surface analysis, providing a deeper understanding of the forces that govern the assembly of the molecules in the solid state .
特性
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c24-17-23(20-7-2-1-3-8-20)11-13-25(14-12-23)22(26)16-27-21-10-9-18-5-4-6-19(18)15-21/h1-3,7-10,15H,4-6,11-14,16-17,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZMSBGBHCDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC(CC3)(CN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)



![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)